3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine
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Overview
Description
3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenylpyridazinyl group, a piperazinyl group, and an oxadiazole ring. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Phenylpyridazinyl Intermediate: This step involves the reaction of a phenylhydrazine derivative with a suitable dicarbonyl compound to form the phenylpyridazinyl intermediate.
Piperazinyl Substitution: The phenylpyridazinyl intermediate is then reacted with piperazine under appropriate conditions to introduce the piperazinyl group.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine or its derivatives, to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods, advanced purification techniques, and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazinyl group and has been studied for its acetylcholinesterase inhibitory activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound contains a piperazinyl group and has shown antibacterial activity.
Uniqueness
3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is unique due to its combination of a phenylpyridazinyl group, a piperazinyl group, and an oxadiazole ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-2-4-14(5-3-1)15-6-7-16(20-19-15)23-10-8-22(9-11-23)12-17-21-18-13-24-17/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFRDKPFWVJOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=CO2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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